1,1-dibenzyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIBENZYL-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBENZYL-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA typically involves the reaction of N,N-dibenzylamine with 1-methyl-1H-pyrazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-DIBENZYL-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N,N-DIBENZYL-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N-DIBENZYL-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with metal ions, affecting enzymatic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIBENZYL-4-(4,5-DIETHYL-1-METHYL-1H-PYRAZOL-3-YL)BUTANAMIDE
- N,N-DIBENZYL-1-(1-[(4-METHYL-2-PHENYL-4,5-DIHYDROOXAZOL-4-YL)METHYL)]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE
Uniqueness
N,N-DIBENZYL-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA is unique due to its specific combination of the thiourea and pyrazole moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor further distinguish it from similar compounds.
Properties
Molecular Formula |
C19H20N4S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(1-methylpyrazol-3-yl)thiourea |
InChI |
InChI=1S/C19H20N4S/c1-22-13-12-18(21-22)20-19(24)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,20,21,24) |
InChI Key |
WHZYPVKWPPTGMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.